Cas no 1188281-99-3 (2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-)

2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- structure
1188281-99-3 structure
상품 이름:2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-
CAS 번호:1188281-99-3
MF:C20H34O4
메가와트:338.48200
CID:97700
PubChem ID:44606934

2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- 화학적 및 물리적 성질

이름 및 식별자

    • 2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-
    • 7-Hydroxydarutigenol
    • (3α,5β,7β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,7,15,16-tetrol
    • 2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,...
    • 2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7
    • 21'-oxo-vobtusine
    • [ "" ]
    • 1188281-99-3
    • FS-10203
    • AKOS032962185
    • (2R,4AR,4BS,7S,9S,10AS)-7-[(1R)-1,2-DIHYDROXYETHYL]-1,1,4A,7-TETRAMETHYL-3,4,4B,5,6,9,10,10A-OCTAHYDRO-2H-PHENANTHRENE-2,9-DIOL
    • DTXSID501101878
    • (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
    • 7-Hydroxydarutigel
    • 인치: InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1
    • InChIKey: BIPACBIPISLDRK-IFWNTPBBSA-N
    • 미소: OC[C@H](O)[C@@]1(C=C2[C@H](C[C@@H]3C(C)(C)[C@H](O)CC[C@@]3(C)[C@@H]2CC1)O)C

계산된 속성

  • 정밀분자량: 338.24600
  • 동위원소 질량: 338.246
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 528
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 7
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 80.9A^2

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.2±0.1 g/cm3
  • 비등점: 514.3±50.0 °C at 760 mmHg
  • 플래시 포인트: 232.3±24.7 °C
  • PSA: 80.92000
  • LogP: 2.25030
  • 증기압: 0.0±3.0 mmHg at 25°C

2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- 보안 정보

2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H17700-5mg
(3α,5β,7β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,7,15,16-tetrol
1188281-99-3 ,HPLC≥98%
5mg
¥5600.0 2023-09-07
Cooke Chemical
M3109535-5mg
7β-Hydroxydarutigenol
1188281-99-3 98%
5mg
RMB 2660.00 2025-02-21
TargetMol Chemicals
TN3236-5mg
7-Hydroxydarutigenol
1188281-99-3
5mg
¥ 13800 2024-07-20
TargetMol Chemicals
TN3236-5 mg
7-Hydroxydarutigenol
1188281-99-3 98%
5mg
¥ 13,800 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3236-1 mg
7-Hydroxydarutigenol
1188281-99-3
1mg
¥2835.00 2022-04-26
A2B Chem LLC
AE17451-1mg
7-Hydroxydarutigel
1188281-99-3
1mg
$699.00 2024-04-20
A2B Chem LLC
AE17451-5mg
7-Hydroxydarutigel
1188281-99-3 ≥95%
5mg
$1110.00 2024-04-20
TargetMol Chemicals
TN3236-1 ml * 10 mm
7-Hydroxydarutigenol
1188281-99-3
1 ml * 10 mm
¥ 16980 2024-07-20
TargetMol Chemicals
TN3236-1 mL * 10 mM (in DMSO)
7-Hydroxydarutigenol
1188281-99-3 98%
1 mL * 10 mM (in DMSO)
¥ 16980 2023-09-15

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1188281-99-3)7-Hydroxydarutigenol
TB00599
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의